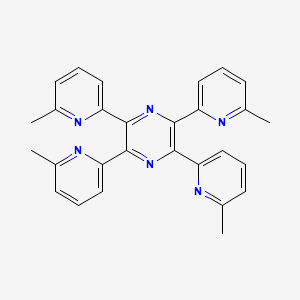![molecular formula C20H28N10O13P2 B14689437 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 32070-56-7](/img/structure/B14689437.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a nucleotide derivative. Nucleotides are the building blocks of nucleic acids like DNA and RNA, which are essential for storing and transmitting genetic information in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the nucleoside, which undergoes phosphorylation using phosphorylating agents such as phosphoric acid or its derivatives. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of nucleotide analogs.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of nucleotide analogs.
Biology: Plays a crucial role in studying genetic processes and enzyme functions.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of diagnostic kits and biochemical assays.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or activate these enzymes, thereby affecting various biochemical pathways. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various kinases.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A similar nucleotide with three phosphate groups.
Cytidine monophosphate (CMP): Another nucleotide with a different base.
Guanosine monophosphate (GMP): A nucleotide with a guanine base.
Uniqueness
This compound is unique due to its specific structure and the presence of the 6-aminopurin-9-yl group, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research.
特性
CAS番号 |
32070-56-7 |
|---|---|
分子式 |
C20H28N10O13P2 |
分子量 |
678.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C10H14N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t4-,6-,7-,10-;5-,6+,7+/m10/s1 |
InChIキー |
PRLMCHKERDNHPC-OVRZYLCMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


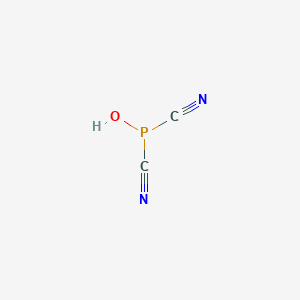

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
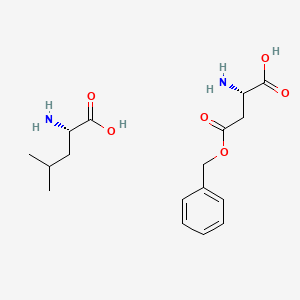
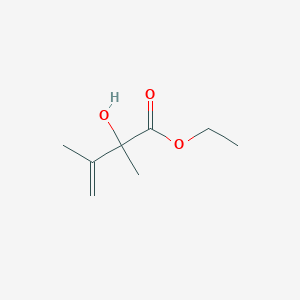

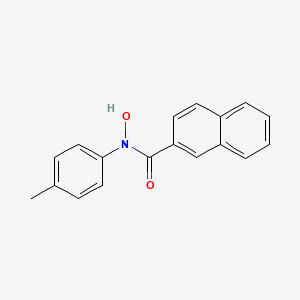
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
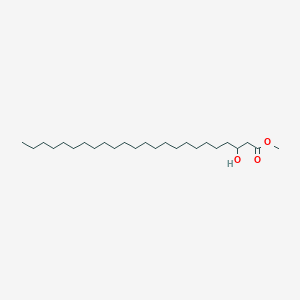
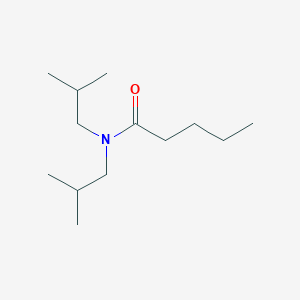
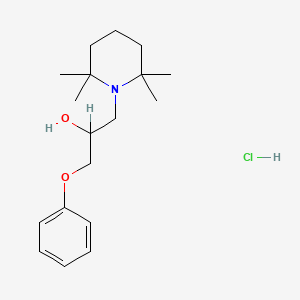
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)

